molecular formula C10H10N2O4 B5232064 methyl (E)-3-anilino-2-nitroprop-2-enoate

methyl (E)-3-anilino-2-nitroprop-2-enoate

Cat. No.: B5232064
M. Wt: 222.20 g/mol
InChI Key: XEPBMOGQWNYCNO-VQHVLOKHSA-N
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Description

Methyl (E)-3-anilino-2-nitroprop-2-enoate is an organic compound characterized by its unique structure, which includes an aniline group, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-3-anilino-2-nitroprop-2-enoate typically involves the condensation of aniline with methyl 2-nitroacrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl (E)-3-anilino-2-nitroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Reduction of the nitro group: Aniline derivatives.

    Hydrolysis of the ester group: Carboxylic acids.

    Substitution reactions: Various substituted aniline derivatives.

Scientific Research Applications

Methyl (E)-3-anilino-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

    Medicine: Research into the medicinal properties of derivatives of this compound has shown potential in the development of anti-inflammatory and anticancer agents.

    Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl (E)-3-anilino-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl (E)-3-anilino-2-nitroprop-2-enoate vs. This compound derivatives: Derivatives with different substituents on the aniline ring can exhibit varying biological activities and chemical reactivities.

    This compound vs. Nitroaniline derivatives: Nitroaniline derivatives share the nitro and aniline groups but differ in the position and nature of other substituents, affecting their properties and applications.

Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

methyl (E)-3-anilino-2-nitroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)9(12(14)15)7-11-8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPBMOGQWNYCNO-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=CC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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